(D-Arg0,hyp3,D-phe7)-bradykinin is a synthetic peptide analog of the naturally occurring peptide bradykinin, which is involved in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. This compound is specifically designed to mimic the biological activity of bradykinin while exhibiting enhanced stability and resistance to enzymatic degradation. The compound's systematic name is (D-Arg0,hyp3,D-Phe7)-bradykinin, and it has a CAS number of 109333-26-8. Its molecular formula is CHNO, with a molecular weight of approximately 1282.45 g/mol .
(D-Arg0,hyp3,D-phe7)-bradykinin is classified as a peptide and belongs to the broader category of bioactive peptides. It is synthesized for research purposes and potential therapeutic applications due to its role in modulating biological processes related to the kallikrein-kinin system, which is significant in cardiovascular health and inflammatory responses .
The synthesis of (D-Arg0,hyp3,D-phe7)-bradykinin typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The SPPS process allows for high purity and yields of the desired peptide. The choice of protecting groups and coupling conditions can significantly influence the efficiency and outcome of the synthesis.
The molecular structure of (D-Arg0,hyp3,D-phe7)-bradykinin consists of a sequence of amino acids that includes D-arginine at position 0, hydroxyproline at positions 2 and 3, and D-phenylalanine at position 7. The specific sequence can be denoted as:
The compound's structural data can be summarized as follows:
(D-Arg0,hyp3,D-phe7)-bradykinin can undergo several chemical reactions:
Common reagents used in these reactions include:
(D-Arg0,hyp3,D-phe7)-bradykinin primarily acts by binding to bradykinin receptors, particularly the B2 receptor, located on target cells. This binding activates intracellular signaling pathways that lead to various physiological responses such as vasodilation, increased vascular permeability, and modulation of pain signals. The compound's structural modifications enhance its stability, allowing for prolonged receptor activation compared to natural bradykinin .
The physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques to characterize these properties accurately .
(D-Arg0,hyp3,D-phe7)-bradykinin has numerous scientific applications:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5